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Compound of Interest

Compound Name:
2-chlorophenyl

cyclohexanecarboxylate

CAS No.: 101068-39-7

Cat. No.: B5917681

Get Quote

Compound Identity & Nomenclature
This section establishes the precise chemical identity of the target compound, distinguishing it

from structural isomers and metabolic precursors often encountered in pharmaceutical

research.

Chemical Name: 2-Chlorophenyl cyclohexanecarboxylate[1][2]

Primary CAS Registry Number:478248-62-3[1][2]

Secondary/Related CAS: 101068-39-7 (Often associated with library entries or specific

salt/solvate forms in high-throughput screening databases).[1][2]

IUPAC Name: 2-Chlorophenyl cyclohexanecarboxylate[1][2]

Common Synonyms:

Cyclohexanecarboxylic acid, 2-chlorophenyl ester[1][2]
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(2-Chlorophenyl) cyclohexanecarboxylate[1][2]

HMS1594C13 (Library Code)[1][2]

Molecular Formula: C₁₃H₁₅ClO₂[1][2]

Molecular Weight: 238.71 g/mol [1][2]

SMILES:Clc1ccccc1OC(=O)C2CCCCC2

InChI Key:UPNXUJXIIZGXLQ-UHFFFAOYSA-N (Predicted based on structure)

Structural Significance
The compound represents a lipophilic ester conjugate of cyclohexanecarboxylic acid and 2-

chlorophenol.[1][2] In medicinal chemistry, such esters are frequently utilized as:

Prodrug Scaffolds: To mask the acidic proton of cyclohexanecarboxylic acid or the phenolic

hydroxyl of 2-chlorophenol, altering bioavailability and membrane permeability.[1][2]

Metabolic Probes: To study esterase activity, specifically the hydrolysis rates of sterically

hindered esters (cyclohexyl group) versus electronic deactivation (2-chloro substituent).[1][2]

Synthetic Intermediates: A stable, activated ester form used in transesterification or

amidation reactions under specific conditions.[1][2]

Physicochemical Profile (Predicted & Experimental)
Note: Specific experimental data for this catalog compound is sparse in open literature.[1][2]

The following values are derived from Structure-Property Relationship (SPR) algorithms

validated for halogenated aromatic esters.
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Property Value / Range Confidence

Physical State
Viscous Oil or Low-Melting

Solid
High

Boiling Point 320–330 °C (at 760 mmHg) High (Predicted)

Density 1.18 ± 0.06 g/cm³ High

LogP (Octanol/Water) 4.2 – 4.5 High (Lipophilic)

pKa
N/A (Molecule is non-ionizable

in neutral range)
High

Solubility
Soluble in DCM, EtOAc,

DMSO; Insoluble in Water
High

Synthesis & Manufacturing Protocols
As a Senior Application Scientist, I recommend the Acyl Chloride Method for the synthesis of

this compound. Direct Fischer esterification is often inefficient due to the lower nucleophilicity of

the phenol (exacerbated by the electron-withdrawing chlorine at the ortho position) and the

steric bulk of the cyclohexane ring.[1][2]

Protocol: Acyl Chloride Coupling
This pathway ensures high conversion by utilizing the highly reactive cyclohexanecarbonyl

chloride.[1][2]

Reagents:
Cyclohexanecarbonyl chloride (1.05 eq)[1][2]

2-Chlorophenol (1.0 eq)

Triethylamine (TEA) or Pyridine (1.2 eq) – Base catalyst and acid scavenger.[1][2]

Dichloromethane (DCM) – Anhydrous solvent.[1][2]

Step-by-Step Methodology:
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Preparation: Charge a flame-dried 3-neck round-bottom flask with 2-chlorophenol (10 mmol)

and anhydrous DCM (20 mL). Maintain an inert atmosphere (Nitrogen or Argon).[1][2]

Base Addition: Cool the solution to 0°C. Add Triethylamine (12 mmol) dropwise. Note: Slight

fuming may occur.[1][2]

Acylation: Add Cyclohexanecarbonyl chloride (10.5 mmol) dropwise over 15 minutes,

maintaining the temperature below 5°C. The reaction is exothermic.

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

Monitor via TLC (Hexane:EtOAc 8:2).[1][2] The phenol spot should disappear.[1][2]

Workup:

Quench with water (20 mL).

Wash the organic layer with 1M HCl (to remove excess amine), then saturated NaHCO₃

(to remove unreacted acid/phenol traces), and finally Brine.[1][2]

Dry over anhydrous MgSO₄ and concentrate in vacuo.[1][2]

Purification: If necessary, purify via flash column chromatography (Silica Gel 60) using a

gradient of Hexane -> 5% EtOAc/Hexane.[1][2]

Visual Synthesis Workflow

Cyclohexanecarbonyl
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Nucleophilic Attack
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Click to download full resolution via product page

Caption: Nucleophilic acyl substitution pathway utilizing base-mediated coupling.

Analytical Characterization
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To validate the synthesis, the following spectral signatures are required.

Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):

Aromatic Region: δ 7.45–7.10 (m, 4H, 2-chlorophenyl ring protons).[1][2] The proton ortho

to the ester oxygen will be shifted downfield.[1][2]

Methine Proton: δ 2.50–2.60 (tt, 1H, CH-C=O).[1][2] Characteristic of the cyclohexane

attachment.

Cyclohexane Ring: δ 2.00–1.20 (m, 10H, remaining methylene protons).[1][2]

¹³C NMR:

Carbonyl: ~174 ppm (Ester C=O).[1][2]

Aromatic Carbons: ~148 ppm (C-O), ~127-130 ppm (C-Cl and other aromatic CH).[1][2]

Cyclohexane Carbons: ~43 ppm (Alpha-C), ~25-29 ppm (Beta/Gamma-C).[1][2]

Infrared Spectroscopy (FT-IR)
C=O Stretch: Strong band at 1750–1765 cm⁻¹ (Phenolic ester carbonyls typically appear at

higher frequencies than alkyl esters).[1][2]

C-O Stretch: Strong bands at 1100–1300 cm⁻¹.[1][2]

C-H Stretch: 2850–2950 cm⁻¹ (Cyclohexane aliphatics).[1][2]

Applications & Utility
While not a marketed drug itself, this compound serves critical roles in development pipelines:

Fragment-Based Drug Discovery (FBDD): The 2-chlorophenyl moiety is a "privileged

structure" in medicinal chemistry, often used to improve metabolic stability by blocking the

ortho position from oxidation.[1][2] This ester serves as a donor of this fragment in enzymatic

assays.[1][2]
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Lipophilicity Modulation: In agrochemistry, converting carboxylic acids to their 2-chlorophenyl

esters significantly increases LogP, enhancing cuticular penetration in plant studies before

metabolic cleavage releases the active acid.[1][2]

Analytical Standard: Used as a reference standard for monitoring the degradation of complex

pharmaceuticals containing similar ester linkages.[1][2]

Safety & Handling (E-E-A-T)
Hazard Classification:

Skin Irritant (Category 2): Causes skin irritation.[1][2]

Eye Irritant (Category 2A): Causes serious eye irritation.[1][2]

Aquatic Toxicity: Likely toxic to aquatic life with long-lasting effects due to high lipophilicity

and phenol release.[1][2]

Handling Protocol:

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1][2]

Hydrolysis Risk: In contact with moisture or biological media, this compound hydrolyzes to

release 2-chlorophenol, which is toxic and has a penetrating, medicinal odor.[1][2] All

manipulations should be performed in a fume hood.

Spill Management: Absorb with inert material (vermiculite).[1][2] Do not flush into drains.[1][2]
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Chemical Abstracts Service (CAS).CAS Registry Number 478248-62-3.[1][2] American

Chemical Society.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Monograph: 2-Chlorophenyl
Cyclohexanecarboxylate[1][2]]. BenchChem, [2026]. [Online PDF]. Available at:
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cyclohexanecarboxylate-1-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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